molecular formula C11H16F3NO3 B2860217 Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate CAS No. 1159981-92-6

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Cat. No. B2860217
CAS RN: 1159981-92-6
M. Wt: 267.248
InChI Key: FWBZVIGRJWLLKL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is an organic compound derived from pyrrolidine. It has a molecular formula of C11H16F3NO3 and a molecular weight of 267.24 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is 1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a solid or liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

  • Enantioselective Nitrile Anion Cyclization

    A study by Chung et al. (2005) details a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method achieved a 71% overall yield, showcasing its efficiency in producing chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).

  • Synthesis with Arylboronic Acids

    Wustrow and Wise (1991) reported the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Structural and Mechanistic Studies

  • Crystal Structure Analysis

    Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure through spectroscopic methods and X-ray diffraction studies. This work contributes to the understanding of the compound's crystalline structure and conformation (Naveen et al., 2007).

  • Hydrogen Bonding and Molecular Orientation

    Baillargeon, Lussier, and Dory (2014) studied the crystal structure of a related compound, highlighting the orientation of carbamate and amide groups and the resultant electric dipole moment, shedding light on the compound's molecular interactions (Baillargeon, Lussier & Dory, 2014).

Novel Synthetic Methods and Applications

  • One-Step Continuous Flow Synthesis: Herath and Cosford (2010) developed a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates, amines, and 2-bromoketones. This innovative method streamlined the synthesis process in a single microreactor, representing a significant advancement in the field of synthetic chemistry (Herath & Cosford, 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 and H319 , which correspond to “Causes skin irritation” and “Causes serious eye irritation”, respectively. Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, and P337+P313 , which provide guidance on how to handle the compound safely.

Future Directions

Given the lack of specific information on Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, future research could focus on its synthesis, chemical reactions, mechanism of action, and detailed physical and chemical properties. As it’s available for pharmaceutical testing , further studies could also explore its potential applications in the pharmaceutical industry.

properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-15)8(16)11(12,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBZVIGRJWLLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

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